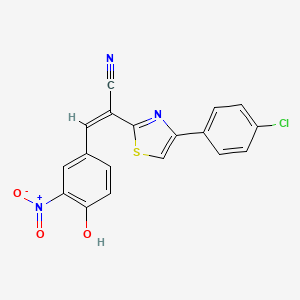

(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile

Description

Properties

IUPAC Name |

(Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-nitrophenyl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10ClN3O3S/c19-14-4-2-12(3-5-14)15-10-26-18(21-15)13(9-20)7-11-1-6-17(23)16(8-11)22(24)25/h1-8,10,23H/b13-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRLHPQFGRNXFLL-QPEQYQDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CSC(=N2)/C(=C\C3=CC(=C(C=C3)O)[N+](=O)[O-])/C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile typically involves the following steps:

Formation of the Thiazole Ring: This can be achieved by the reaction of 4-chlorobenzaldehyde with thiosemicarbazide under acidic conditions to form 4-(4-chlorophenyl)thiazole.

Aldol Condensation: The thiazole derivative is then subjected to an aldol condensation reaction with 4-hydroxy-3-nitrobenzaldehyde in the presence of a base such as sodium hydroxide to form the acrylonitrile derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.

Reduction: Reduction of the nitro group can yield the corresponding amine derivative.

Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. Compounds similar to (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile have been tested against various strains of bacteria and fungi. For instance, thiazoles with substituted phenyl groups have shown efficacy against multidrug-resistant Candida species and other pathogenic microorganisms . The incorporation of the thiazole moiety enhances the compound's ability to disrupt microbial cell walls or inhibit essential enzymes.

Anticancer Potential

Thiazole derivatives are also being explored for their anticancer properties. Studies have demonstrated that compounds containing thiazole rings can induce apoptosis in cancer cells through various mechanisms, including the inhibition of Bcl-2 proteins . The specific structure of this compound may allow it to interact favorably with cellular targets involved in cancer progression.

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have been documented in several studies. Compounds similar to this compound have shown promise in reducing seizure activity in animal models, suggesting potential for development into therapeutic agents for epilepsy .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of thiazole derivatives against Escherichia coli and Pseudomonas aeruginosa. The results indicated that compounds with a structure similar to this compound exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics, suggesting strong antibacterial properties .

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that thiazole derivatives could significantly reduce cell viability. The mechanism was linked to the induction of oxidative stress and disruption of mitochondrial function, which are critical pathways in cancer cell survival .

Mechanism of Action

The mechanism of action of (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile depends on its specific application. For example:

Antimicrobial Activity: The compound may inhibit bacterial enzymes or disrupt cell membrane integrity.

Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or block specific signaling pathways involved in inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs are distinguished by variations in substituents, stereochemistry, and functional groups. Below is a detailed comparison based on synthesis, physicochemical properties, and functional characteristics:

Structural and Substituent Variations

- (E/Z) Isomerism : Unlike the Z-configuration of the target compound, describes E-isomers of benzo[d]thiazol-2-yl acrylonitriles (e.g., 7f–7j ), where substituents like pyridinyl or biphenyl groups induce distinct planarity and packing behaviors . Z-isomers (e.g., ) often exhibit enhanced conjugation due to restricted rotation, impacting photophysical properties .

- Substituent Effects: Electron-Withdrawing Groups: The 4-hydroxy-3-nitrophenyl group in the target compound introduces strong electron-withdrawing and hydrogen-bonding capabilities. In contrast, compounds like (2Z)-2-[4-(4-chlorophenyl)thiazol-2-yl]-3-(2-nitrophenyl)acrylonitrile () feature a 2-nitrophenyl group, which alters electronic density and solubility (predicted pKa = -0.72) .

Physicochemical Properties

Biological Activity

(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile, a compound with the CAS number 476673-42-4, has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

The synthesis of this compound typically involves several key steps:

- Formation of the Thiazole Ring : The reaction of 4-chlorobenzaldehyde with thiosemicarbazide under acidic conditions yields 4-(4-chlorophenyl)thiazole.

- Aldol Condensation : This thiazole derivative undergoes an aldol condensation with 4-hydroxy-3-nitrobenzaldehyde in the presence of sodium hydroxide to form the desired acrylonitrile derivative.

The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | (Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-nitrophenyl)prop-2-enenitrile |

| Molecular Formula | C18H10ClN3O3S |

| Molecular Weight | 373.81 g/mol |

The biological activity of this compound is attributed to several mechanisms:

Antimicrobial Activity

- The compound exhibits significant antimicrobial properties by inhibiting bacterial enzymes and disrupting cell membrane integrity. Studies have shown that it can effectively combat various pathogens, including strains of Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Activity

- It may also play a role in reducing inflammation by inhibiting pro-inflammatory cytokine production and blocking specific signaling pathways involved in inflammatory responses .

Research Findings

Recent studies have highlighted the compound's diverse biological activities:

- Antimicrobial Efficacy :

- Antitumor Potential :

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Case Study 1 : A study focused on its antimicrobial properties found that derivatives of thiazole compounds exhibited significant bactericidal effects against resistant strains, highlighting the potential for developing new antibiotics .

- Case Study 2 : In cancer research, this compound was tested against breast cancer cell lines, demonstrating effective growth inhibition and suggesting a mechanism involving apoptosis induction .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar thiazole derivatives:

| Compound | Antimicrobial Activity | Antitumor Activity | Unique Features |

|---|---|---|---|

| This compound | High | Significant | Nitro and hydroxy groups enhance reactivity |

| (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile | Moderate | Low | Lacks nitro group |

| (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile | Moderate | Moderate | Contains methoxy group |

Q & A

Q. Are there synergistic effects when this compound is combined with existing therapeutics?

- Case Study : Synergy with doxorubicin (CI = 0.3) in MDA-MB-231 cells via dual targeting of topoisomerase II and PI3K/Akt pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.